Permafresh SW

Description

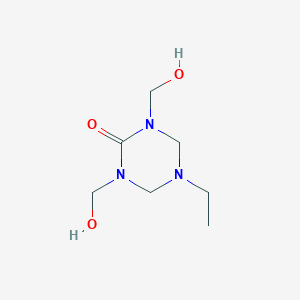

Structure

2D Structure

3D Structure

Properties

CAS No. |

134-97-4 |

|---|---|

Molecular Formula |

C7H15N3O3 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |

InChI |

InChI=1S/C7H15N3O3/c1-2-8-3-9(5-11)7(13)10(4-8)6-12/h11-12H,2-6H2,1H3 |

InChI Key |

PTNSEMBHJXYTES-UHFFFAOYSA-N |

SMILES |

CCN1CN(C(=O)N(C1)CO)CO |

Canonical SMILES |

CCN1CN(C(=O)N(C1)CO)CO |

Other CAS No. |

134-97-4 |

Origin of Product |

United States |

Chemical Composition and Precursor Synthesis Methodologies of Permafresh Sw Systems

Dissection of Constituent Polymeric Resins in Permafresh SW Formulations

The resinous backbone of the this compound system is a composite of several epoxy compounds, each contributing unique characteristics to the final product. The primary components include resins based on Bisphenol A and Bisphenol F, modified with a reactive diluent.

Bisphenol A diglycidyl ether (DGEBA) is a foundational component in many epoxy systems due to its thermal and chemical resistance. vanderbend.nl It is a synthetic resin formed from the reaction of bisphenol A and epichlorohydrin (B41342). vanderbend.nl The structural integrity and performance of DGEBA-based resins are highly dependent on the degree of curing and the final cross-linked network structure. wur.nl

A variety of analytical techniques are employed to characterize these resins, ensuring quality and predicting performance. researchgate.net Methods like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are used to determine thermal properties and the glass transition temperature, which relate to the degree of cure. researchgate.netunl.edu Spectroscopic methods, particularly Fourier-Transform Infrared Spectroscopy (FTIR), are utilized to monitor the disappearance of epoxide groups and the formation of hydroxyl groups during the curing reaction, confirming the chemical transformations. unl.eduresearchgate.net More advanced techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide detailed molecular-level information about the surface chemistry and the distribution of chemical species during and after curing. mdpi.com

Table 1: Analytical Techniques for Epoxy Resin Characterization

| Analytical Technique | Information Obtained | References |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Monitors heat flow to determine cure kinetics, glass transition temperature (Tg), and degree of cure. | researchgate.netunl.edumdpi.com |

| Dynamic Mechanical Analysis (DMA) | Measures mechanical properties (storage modulus, loss modulus) as a function of temperature to evaluate cure state and thermomechanical performance. | researchgate.netunl.edu |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and tracks chemical changes during curing, such as the consumption of epoxy groups. | unl.eduresearchgate.net |

| Gel Permeation Chromatography (GPC) | Determines molecular weight distribution and can be used to track the extent of reaction. | unl.edu |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Provides detailed surface chemical analysis, identifying molecular fragments and monitoring reaction progress at the molecular level. | mdpi.com |

High-purity grades of DGEBA resin, characterized by a low polymer fraction and low chlorine content, can exhibit enhanced performance at high temperatures. made-in-china.com The structural characterization of these resins is crucial for understanding their structure-property relationships, which is essential for high-performance applications. nih.gov

Another key component in the system is the Bisphenol F glycidyl (B131873) ether/formaldehyde (B43269) copolymer, often referred to as an epoxy phenol (B47542) novolac resin. lookchem.com This resin is synthesized in a two-step process. First, phenol is reacted with formaldehyde to create Bisphenol F, which is then reacted with epichlorohydrin to form the glycidyl ether copolymer. guidechem.com

This copolymer is characterized by a polymeric structure with multiple epoxide groups, which allows for a high cross-link density upon curing. sigmaaldrich.comchemicalbook.com This high functionality contributes to the excellent thermal stability and chemical resistance of the cured material. guidechem.comsigmaaldrich.com The structure consists of phenyl glycidyl ether units linked by formaldehyde-derived methylene (B1212753) bridges. lookchem.com Analytical characterization typically involves determining the average molecular weight and the number of epoxide groups per molecule, which are critical parameters for formulating the final system. sigmaaldrich.com These resins are used in applications demanding high performance, such as structural adhesives and chemical-resistant coatings. guidechem.comsigmaaldrich.com

(C12-C14) Alkyl Glycidyl Ether (AGE) is an aliphatic mono-functional glycidyl ether incorporated into the this compound formulation. wikipedia.orgatamanchemicals.com It is synthesized from a mixture of C12 to C14 fatty alcohols and epichlorohydrin. wikipedia.orgatamanchemicals.com Its primary role within the epoxy resin system is as a reactive diluent. wikipedia.orgatamanchemicals.com

The inclusion of AGE serves several functions:

Viscosity Reduction: It significantly lowers the viscosity of the high-molecular-weight epoxy resins, improving handling, workability, and the ability to accept high filler loads. atamanchemicals.comatamanchemicals.comatamanchemicals.com

Flexibility Enhancement: The long alkyl chains (C12-C14) introduce flexibility into the otherwise rigid cross-linked epoxy network, which improves impact resistance and durability. atamanchemicals.com

Improved Adhesion and Wetting: AGE lowers the surface tension of the formulation, promoting better wetting of substrates and fillers, which can lead to improved adhesion, particularly on nonpolar surfaces. atamanchemicals.comatamanchemicals.com

While it enhances flexibility, as a mono-functional ether, it can slightly limit the chemical resistance of the final cured product compared to a system without diluents, although acid resistance may be improved. atamanchemicals.com

Table 2: Typical Properties of (C12-C14) Alkyl Glycidyl Ether

| Property | Value | References |

|---|---|---|

| Appearance | Clear, colorless liquid | bisleyinternational.com |

| CAS Number | 68609-97-2 | wikipedia.org |

| Viscosity @ 25°C (mPa.s) | 5 - 10 | bisleyinternational.com |

| Epoxy Value (eq/100g) | 0.30 - 0.37 | bisleyinternational.com |

| Primary Function | Reactive Diluent, Flexibilizer | wikipedia.orgatamanchemicals.comsacheminc.com |

Elucidation of Mechanistic Pathways in this compound Precursor Synthesis

The cross-linking agent precursors used in this compound systems are synthesized through a multi-step process involving glyoxal (B1671930), urea (B33335), and formaldehyde. This pathway leads to the formation of reactive hydroxymethyl derivatives.

The initial step involves the condensation reaction between glyoxal (OCHCHO) and urea. wikipedia.org This reaction is complex and highly dependent on the pH of the medium. unirioja.esresearchgate.net In an aqueous solution, glyoxal exists in equilibrium with its hydrated forms. researchgate.net

Under acidic conditions, the reaction proceeds through the interaction of urea with protonated forms of glyoxal. researchgate.netacs.org This leads to the formation of key carbocation intermediates. researchgate.net The primary product of the condensation is 4,5-dihydroxy-2-imidazolidinone, a heterocyclic compound that forms the core structure for subsequent reactions. wikipedia.orgmdpi.comatamanchemicals.com The reaction can be slow, and under certain conditions, such as alkaline pH, multiple condensation steps can occur sequentially. unirioja.es The formation of –(OH)CH–NH– groups is central to the cross-linking mechanism. unirioja.es

Table 3: Key Intermediates in Glyoxal-Urea Condensation (Acidic Conditions)

| Intermediate Type | Description | Reference |

|---|---|---|

| Protonated Glyoxal (p-G) | Activated form of glyoxal that readily reacts with urea. | researchgate.net |

| Carbocation Intermediates | Highly reactive species formed from the addition of urea to protonated glyoxal, driving the reaction forward. | researchgate.net |

| 4,5-dihydroxy-2-imidazolidinone | The principal cyclic adduct formed from one molecule of glyoxal and one molecule of urea. | mdpi.com |

Following the initial glyoxal-urea condensation, the resulting 4,5-dihydroxy-2-imidazolidinone is reacted with formaldehyde in a hydroxymethylation step. wikipedia.orgmdpi.com This reaction attaches hydroxymethyl (–CH₂OH) groups to the nitrogen atoms of the imidazolidinone ring, creating a reactive cross-linking agent. mdpi.com A key product of this synthesis is 1,3-bis(hydroxymethyl)-4,5-dihydroxyethyleneurea, commonly known as DMDHEU. mdpi.com

This step is typically catalyzed by a base (e.g., NaOH) under controlled temperature. mdpi.com Optimizing reaction parameters is critical for maximizing the yield and obtaining a product with the desired number of reactive hydroxymethyl groups. The pH is generally adjusted to be alkaline for the formaldehyde addition, in contrast to the acidic or neutral conditions often used for the initial glyoxal-urea condensation. mdpi.comgoogle.com The molar ratio of the reactants (cyclic urea adduct to formaldehyde) and the reaction temperature (often between 40-60°C) are carefully controlled to ensure the desired degree of hydroxymethylation and to produce a stable, water-soluble resinous product. google.comgoogle.com These hydroxymethyl groups are the reactive sites that will later form cross-links with substrates like cellulose (B213188).

Polymerization, Crosslinking Chemistry, and Structure Property Relationships of Permafresh Sw

Fundamental Mechanisms Governing Polymerization and Network Formation

The performance of the Permafresh SW resin system is fundamentally derived from its ability to form a stable, three-dimensional polymeric network. This process is governed by specific chemical reactions, primarily involving epoxide functionalities present in its core components. The chemical composition of this compound is centered around epoxy resins, including Bisphenol A/Diglycidyl Ether Resin, Bisphenol F Glycidyl (B131873) Ether/Formaldehyde (B43269) Copolymer, and (C12-14) Alkyl Glycidyl Ether. The polymerization and subsequent crosslinking of these components are crucial for its end-use properties.

The primary reaction mechanism for curing this compound is the ring-opening polymerization of its epoxide groups. Epoxides, or oxiranes, are three-membered rings containing an oxygen atom, which are highly strained and thus susceptible to ring-opening reactions by nucleophiles or acids. masterorganicchemistry.com This process can be categorized as a chain polymerization, which may proceed through cationic or anionic pathways depending on the initiators used. mdpi.com

In typical epoxy resin systems like this compound, curing agents such as amines are employed. These agents act as nucleophiles, initiating an anionic ring-opening polymerization (AROP). nih.gov The reaction begins with the nucleophilic attack of the curing agent (e.g., a primary amine) on one of the carbon atoms of the epoxide ring. This attack follows an SN2 mechanism, leading to the opening of the strained ring and the formation of an alkoxide. masterorganicchemistry.comlibretexts.org The resulting alkoxide is then protonated, often by another molecule of the amine curing agent, to form a hydroxyl group and regenerate a nucleophile to continue the polymerization process. This chain reaction builds linear or branched polymer chains from the epoxy monomers.

While ring-opening polymerization forms the initial polymer chains, the development of a robust, thermoset material relies on intermolecular cross-linking. specialchem.comstahl.com Cross-linking creates covalent bonds that link the individual polymer chains together, forming a single, continuous three-dimensional network. specialchem.com

In the this compound system, the hydroxyl groups generated during the epoxide ring-opening can act as secondary nucleophiles. They can attack other epoxide groups, leading to chain branching. Furthermore, polyfunctional curing agents, such as diamines or polyamines, possess multiple reactive sites that can react with several epoxy monomers, directly forming links between different polymer chains. The combination of these reactions transforms the liquid resin into a rigid, insoluble, and infusible solid. casetext.com This intricate network structure is responsible for the material's mechanical strength, thermal stability, and chemical resistance. specialchem.com The degree of cross-linking is a critical parameter that dictates the final properties of the cured resin. rsc.org

Influence of Curing Dynamics on Resultant Polymeric Architecture

The final architecture and properties of the cured this compound polymer are not solely dependent on its chemical composition but are also heavily influenced by the dynamics of the curing process. The conditions under which polymerization and cross-linking occur, such as temperature and time, directly control the extent of the reaction and the final network structure.

The study of curing kinetics is essential for optimizing the processing of thermosetting resins like this compound. polymira.se Differential Scanning Calorimetry (DSC) is a common technique used to analyze curing kinetics by measuring the heat flow associated with the exothermic curing reaction. nycu.edu.twmdpi.com The data from DSC scans at various heating rates can be used to determine key kinetic parameters, such as the activation energy (Ea) and the order of reaction, often using models like the Kissinger or Crane equations. mdpi.comnih.gov

Kinetic models, such as the Kamal model, can provide a comprehensive description of the curing process by accounting for both autocatalytic effects and diffusion control mechanisms. nycu.edu.tw The rate and extent of the curing reaction directly impact the polymer's cross-link density. mdpi.com Higher curing temperatures generally accelerate the reaction, leading to a more extensively cross-linked and stronger polymer network in a shorter time. mdpi.com However, an excessively high temperature can lead to brittleness. researchgate.net Therefore, a carefully controlled curing schedule is necessary to achieve the desired balance of properties. nih.gov

Table 1: Effect of Curing Temperature on Mechanical Properties of Epoxy Resins This table illustrates the typical relationship between curing temperature and the mechanical properties of an epoxy resin system, demonstrating how higher temperatures can enhance flexural strength and modulus. Data is representative of findings for bio-based epoxy systems. mdpi.com

| Curing Temperature (°C) | Flexural Modulus (MPa) | Flexural Strength (MPa) |

| 70 | 977 ± 127 | 77.4 ± 13.4 |

| 80 | 1260 ± 192 | 101.1 ± 9.5 |

| 90 | 2403 ± 210 | 124.7 ± 11.2 |

Post-curing is a critical step following the initial cure, typically involving a thermal treatment at a temperature higher than the initial curing temperature. mdpi.comformlabs.com This process is designed to advance the polymerization and cross-linking reactions toward completion, maximizing the cross-link density and thereby enhancing the mechanical properties and thermal stability of the material. mdpi.comresearchgate.net Post-curing helps to ensure that the majority of reactive groups have been consumed, leading to a more stable and robust polymer network. formlabs.com

Following the curing and post-curing stages, a neutralization step is often required to remove any residual acidic catalysts or byproducts. For the this compound system, an alkaline neutralization protocol is employed. This involves an alkaline wash, typically with a 0.5% sodium carbonate solution to achieve a pH of 8.5–9.0. The effectiveness of this neutralization is monitored by measuring the conductivity of the effluent water; a conductivity of less than 50 µS/cm indicates that the residual ionic species have been successfully removed. This step is crucial for the long-term stability and quality of the final product.

Quality assurance protocols often use Fourier-Transform Infrared (FTIR) Spectroscopy to validate the successful application and curing of the resin. Specific absorption bands indicate the formation of the desired chemical linkages.

Table 2: Characteristic FTIR Absorption Bands for Resin Application Analysis This table shows key FTIR peaks used to confirm the chemical changes occurring during the cross-linking of a resin with a cellulosic substrate.

| Wavenumber (cm⁻¹) | Bond | Significance |

| 1640 | C=O stretch | Indicates urea (B33335) carbonyl group in the resin. |

| 1550 | N-H deformation | Confirms N-H bonds involved in cross-linked cellulose (B213188). |

| 1040 | C-O-C ether | Validates the formation of ether linkages. |

Theoretical Models and Computational Approaches for Polymer-Substrate Interactions

Computational models can simulate the adsorption of polymer chains onto a substrate, revealing how factors like chemical composition and surface energy influence the formation of an irreversibly adsorbed nanolayer. nih.gov For a system like this compound on a cellulosic substrate (e.g., cotton), the primary interactions would be strong, polar interactions, including hydrogen bonds between the hydroxyl groups of the cured epoxy resin and the abundant hydroxyl groups on the cellulose surface. aps.org

The behavior of polymer chains near a substrate can be significantly different from their behavior in the bulk material. rsc.org A region of reduced chain mobility often exists at the polymer-substrate interface, particularly when there are strong, favorable interactions. aps.orgrsc.org This can lead to changes in properties like the glass transition temperature for thin polymer films. aps.org Advanced computational techniques, including machine learning surrogate models, are being developed to more efficiently and accurately predict complex many-body interactions, such as van der Waals forces, which are crucial for describing the behavior of polymer systems. arxiv.org These models are essential for designing and optimizing polymer coatings and treatments by predicting their performance at a molecular level.

Applications and Performance Enhancement in Advanced Textile and Material Engineering

Chemically-Induced Performance Modifications in Cellulosic Substrates

The primary function of Permafresh SW is to chemically alter the natural structure of cellulosic fibers to overcome their inherent tendency to wrinkle and shrink. fibre2fashion.cominflibnet.ac.in This is achieved through a targeted chemical reaction that reorganizes the fiber's molecular architecture.

At its core, the application of this compound, a type of DMDHEU resin, is a process of crosslinking cellulose (B213188) chains. researchgate.netresearchgate.net Cotton fibers are composed of long cellulose polymers, which are held together by relatively weak hydrogen bonds. inflibnet.ac.in These bonds can break and reform easily, especially in the presence of moisture, leading to wrinkles. researchgate.net

The finishing process involves applying an aqueous solution of this compound, typically with an acid catalyst like magnesium chloride, onto the fabric. sapub.org During the curing stage, which involves heating the fabric to high temperatures (e.g., 150°C), the catalyst facilitates a reaction where the resin forms strong, permanent covalent ether bonds with the hydroxyl (-OH) groups of adjacent cellulose molecules. whiterose.ac.ukresearchgate.net This network of crosslinks primarily forms in the amorphous regions of the cellulose fiber, effectively "locking" the polymer chains in place and providing greater molecular rigidity. sapub.orgwhiterose.ac.ukinflibnet.ac.in This structural change reduces the fiber's ability to swell and disrupts the cycle of hydrogen bond breakage and reformation, which is the mechanism behind wrinkling. fibre2fashion.comresearchgate.net However, this increased rigidity can also lead to a reduction in the fabric's tearing strength and abrasion resistance. slideshare.netmdpi.com

The enhanced durable press and crease retention properties are a direct consequence of the crosslinking mechanism. By creating a stable, three-dimensional network within the fiber structure, the finish imparts a "fabric memory." whiterose.ac.ukinflibnet.ac.in This means the fabric is chemically encouraged to return to its original flat, smooth state after being subjected to washing, wearing, or crushing forces.

When a force is applied to the untreated fabric, the cellulose chains slip past one another, and new hydrogen bonds form, setting a crease. In a fabric treated with this compound, the covalent crosslinks prevent this intermolecular slippage. inflibnet.ac.in This results in a significant improvement in the fabric's Crease Recovery Angle (CRA), a key metric for wrinkle resistance. whiterose.ac.ukmdpi.com The process can be applied in two main ways: a "pre-cure" method where the flat fabric is treated and cured at the mill, or a "post-cure" method where the resin is applied to the fabric, which is then cut, sewn into a garment, and finally cured in an oven to set its final shape, including any desired pleats or creases. scribd.com Research shows a clear correlation between the concentration of the crosslinking agent and the resulting fabric performance, though optimizing the treatment is crucial to balance wrinkle resistance with mechanical strength. mdpi.comirispublishers.com

Table 1: Representative Performance of DMDHEU-Treated Cotton Fabric

Functionalization Strategies for Specialized Material Properties

While this compound is central to achieving durable press properties, it is also a key component in strategies to create multifunctional textiles. These advanced properties are typically not inherent to the crosslinking agent itself but are imparted by combining it with other specialized chemical finishes. The stable, cross-linked fabric matrix can serve as a durable foundation for these additional functionalities.

To create fabrics with antimicrobial properties, crosslinking agents like this compound are often used in conjunction with specific biocidal or biostatic agents. ekb.egbibliotekanauki.pl The mechanism of antimicrobial action depends on the agent used, which can range from metal nanoparticles (e.g., silver) to quaternary ammonium (B1175870) compounds or natural extracts. bibliotekanauki.plmdpi.com For instance, silver nanoparticles function by releasing silver ions that disrupt essential enzymes and damage the bacterial cell membrane, leading to cell death.

A key area of exploration is the synergistic effect between the durable press finish and the antimicrobial treatment. The crosslinking process can physically entrap or form bonds with the antimicrobial agents, enhancing the finish's durability against repeated laundering. bibliotekanauki.plmdpi.com Studies have investigated applying antimicrobial agents like gelatin in the presence of DMDHEU, showing that the crosslinker helps to bind the functional agent to the cellulose, leading to durable antibacterial effects. ekb.eg This combination allows for the creation of a single fabric that is both wrinkle-resistant and hygienic. researchgate.net

Achieving water and oil repellency on a textile surface involves fundamentally altering its surface energy. home.blog This is typically accomplished by applying a low-energy finish, most commonly based on fluorocarbon polymers or silicone compounds, which forces liquids like water and oil to bead up and roll off rather than being absorbed. home.blogresearchgate.netclustercollaboration.eu

Durable press finishes and repellent finishes are often applied together to create high-performance fabrics. researchgate.netresearchgate.net Research has shown that a dual finish using a crosslinker for durable press properties and a perfluoroalkyl compound for repellency can be successfully applied to cotton. researchgate.net In such systems, the crosslinking agent (like this compound) first provides the foundational wrinkle resistance and dimensional stability. The repellent finish then forms a microscopic, low-energy film on the fiber surfaces. The durability of this repellent film can be enhanced because the cross-linked structure of the cotton provides a stable and receptive substrate for the repellent to bond to, often with the help of binder systems. researchgate.netgoogle.com

Combining durable press properties with flame retardancy and anti-soiling characteristics represents a significant area of advanced textile engineering. Flame retardancy is typically achieved by applying chemicals containing phosphorus, nitrogen, or boron, which act either in the gas phase (by diluting flammable gases) or in the condensed phase (by promoting the formation of an insulating char layer). cellulosechemtechnol.rojuniperpublishers.com

Anti-soiling finishes work by creating a hydrophilic or repellent surface that prevents soil from adhering or allows it to be washed away more easily. googleapis.comfibre2fashion.com Fluorochemical-based soil-release agents are often applied in combination with durable press crosslinking agents to improve the durability of the finish. fibre2fashion.comslideshare.net The challenge lies in optimizing the system, as too much crosslinking can hinder the soil-release mechanism, while too little results in a non-durable finish. slideshare.net

Table 2: Summary of Functionalization Strategies with Crosslinking Agents

Comparative Analysis of this compound with Allied Textile Finishing Agents (e.g., Permafresh 55, Hylite LF)benchchem.com

In the realm of textile finishing, the selection of a durable press agent is critical to achieving desired fabric properties such as wrinkle resistance, dimensional stability, and strength retention. This compound is a notable agent in this category, and its performance is best understood through a comparative lens against other established finishing agents like Permafresh 55 and Hylite LF. This analysis focuses on their chemical nature, performance metrics, and key differentiating characteristics based on available research findings.

This compound is identified as a durable press finishing agent engineered to improve the wrinkle resistance and dimensional stability of cotton fabrics. Its chemical composition is primarily based on a copolymer of Bisphenol F Glycidyl (B131873) Ether and Formaldehyde (B43269), combined with Bisphenol A/Diglycidyl Ether Resin and an alkyl glycidyl ether. This composition facilitates the cross-linking of cellulose molecules within the cotton fibers, which imparts the fabric with enhanced resilience. Performance evaluations indicate that textiles treated with this compound (referred to as Permafresh SWT in one study) exhibit specific tensile strength characteristics. diva-portal.org

Permafresh 55 is characterized as a more traditional glyoxal-based resin. While effective in imparting wrinkle resistance, its application is associated with a significant reduction in the fabric's tensile strength. This trade-off between wrinkle recovery and strength loss is a common challenge with conventional finishing agents. In direct comparison, agents like Permafresh 55 are noted for high wrinkle recovery angles but also high strength degradation.

Hylite LF represents another class of finishing agents, often positioned as a competitive alternative. While specific quantitative data for a direct comparison with this compound is limited in the provided sources, its performance is noted as being comparable to modern low-formaldehyde agents. The "LF" in its name typically suggests a low-formaldehyde formulation, aligning with current industry trends toward more environmentally conscious and safer textile processing.

The key performance indicators that differentiate these agents include breaking strength, wrinkle recovery angle, and formaldehyde content. Research data allows for a quantitative comparison between different Permafresh variants, highlighting the evolution from high-formaldehyde, high-strength-loss resins to more advanced formulations that seek to balance performance attributes.

Research Findings:

Below are data tables compiling performance metrics from research studies on various textile finishing agents.

Table 1: Comparative Performance of Permafresh Variants

This table outlines the performance characteristics of different Permafresh finishing agents.

| Compound | Breaking Strength (lbs) | Wrinkle Recovery Angle (°) | Key Application Notes |

| Permafresh 55 | 29.9–30.7 | 132–137 | A traditional glyoxal-based resin known for causing significant strength loss in fabrics. |

| Permafresh 48 | 24.6–30.3 | 125–145 | Offers higher wrinkle recovery but leads to severe degradation in fabric strength. |

| Permafresh EFR-3 | 492 (warp), 241 (weft) | 3.5/5 crease retention | A low-formaldehyde agent that provides superior strength retention. |

Table 2: Tensile Strength Data for Permafresh SWT

This table presents tensile strength data for a cellulosic weave treated with Permafresh SWT, which is understood to be a variant of or the same as this compound. diva-portal.org

| Property | Measurement |

| Tensile Strength (N) | 243.54 |

| Tensile Strength after 5 washes (N) | 140.88 |

| Tensile Strength after 10 washes (N) | 105.98 |

| Tensile Strength after 12 washes (N) | 86.64 |

Advanced Analytical Methodologies for Permafresh Sw Characterization and Performance Validation

Spectroscopic Techniques for Polymeric Structure Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the chemical identity of the Permafresh SW resin and monitoring its covalent interactions with the textile substrate. These techniques provide detailed information at the molecular level, verifying the crosslinking mechanism that underpins the functional performance of the finish.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying functional groups and confirming the chemical changes on a fabric surface after treatment with this compound. When the resin is applied and cured, it forms covalent crosslinks with the hydroxyl groups of cellulose (B213188) fibers. utb.cz This chemical reaction can be monitored by observing specific changes in the infrared spectrum.

The analysis focuses on the appearance of new absorption bands characteristic of the resin and the changes in bands associated with the cellulose backbone. Key spectral regions of interest include:

C=O Stretch: A prominent peak typically observed around 1705-1640 cm⁻¹ indicates the presence of the carbonyl group within the this compound molecular structure. irispublishers.com The intensity of this peak after washing can be correlated with the amount of fixed resin.

N-H Deformation: The deformation of N-H bonds in the cross-linked resin structure often appears in the region of 1550 cm⁻¹.

C-O-C Ether Linkages: The formation of ether bonds between the this compound molecule and the cellulose polymer is direct evidence of crosslinking. These C-O-C stretching vibrations are typically observed around 1240 cm⁻¹ and 1040 cm⁻¹. ncsu.edu The peak at 1239 cm⁻¹ is particularly indicative of successful crosslinking between the agent and cellulose. utb.cz

These spectral markers collectively provide definitive proof of the resin's presence and its chemical bonding to the fabric, which is essential for ensuring a durable finish.

Table 1: Characteristic FTIR Absorption Bands for this compound-Treated Cellulose

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| Carbonyl (C=O) Stretch | 1705 - 1640 | Confirms presence of the resin on the fabric. irispublishers.com |

| N-H Deformation | ~1550 | Indicates the nitrogen-containing heterocyclic structure of the resin. |

| C-O-C Ether Stretch | ~1240 | Evidence of covalent bond formation (crosslinking) between resin and cellulose. utb.czncsu.edu |

While FTIR confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide more detailed molecular-level characterization of the this compound resin itself. aatcc.org These techniques are crucial during the synthesis and quality control stages of the finishing agent and for in-depth research into its reaction mechanisms. aatcc.orgmdpi.com

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are used to elucidate the precise chemical structure of the resin molecules. nih.gov NMR analysis can confirm the successful synthesis of the target compound, identify and quantify impurities, and study the stability of the resin in finishing baths. aatcc.orgescholarship.org For example, specific chemical shifts can be assigned to the protons and carbons of the ethyl group, the hydroxymethyl groups, and the triazinan-2-one core of 5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one, a compound identified as this compound. chemspider.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the resin and to identify fragments, which helps in confirming its structure. mdpi.comescholarship.org When coupled with gas chromatography (GC/MS), it becomes a powerful tool for analyzing the composition of durable press reagents and detecting any volatile byproducts that may form during the curing process. aatcc.org

Table 2: Exemplary NMR and MS Data for Resin Characterization

| Analytical Technique | Parameter | Typical Finding | Purpose |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to -CH₂OH, -N-CH₂-N-, and -CH₂-CH₃ groups. | Structural confirmation and purity assessment. nih.gov |

| ¹³C NMR | Chemical Shift (δ) | Resonances for C=O, -CH₂OH, and aliphatic carbons. | Elucidation of carbon skeleton and functionalization. escholarship.org |

| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio (m/z) | A molecular ion peak corresponding to the exact mass of the resin. | Molecular weight determination and structural verification. mdpi.com |

Quantitative Performance Assessment and Durability Evaluation

Beyond chemical characterization, the practical performance of this compound is evaluated through a series of standardized physical tests. These assessments quantify the improvements in fabric properties, such as wrinkle resistance, and determine the durability of these properties over the product's lifecycle.

The crosslinking of cellulose fibers with resins like this compound, while improving dimensional stability and wrinkle recovery, invariably affects the mechanical properties of the fabric. A common trade-off is a reduction in tensile strength and abrasion resistance due to the embrittlement of the fibers. srce.hrslideshare.net Therefore, it is critical to quantify this strength loss to optimize the finishing process.

Standardized tensile testing, following protocols such as ASTM D5035 (for breaking force and elongation of woven fabrics) or ASTM D2261 (for tearing strength), is used to measure the mechanical integrity of the treated material. astm.orgsapub.org These tests are performed on constant-rate-of-extension (CRE) tensile testing machines. iteh.ai The results allow for a precise quantification of the percentage of strength loss relative to an untreated control fabric, ensuring that the desired anti-wrinkle performance is achieved without excessively compromising the fabric's durability. srce.hr

Table 3: Impact of this compound Concentration on Fabric Tensile Strength

| Resin Concentration (g/L) | Tensile Strength (Warp, N) | Tensile Strength Loss (%) |

| 0 (Control) | 510 | 0 |

| 30 | 435 | ~15 |

| 60 | 390 | ~24 |

| 90 | 345 | ~32 |

Note: Data are illustrative and represent typical trends.

The primary goal of a durable press finish is to maintain its performance through repeated home launderings. The durability of the this compound finish is evaluated using accelerated laundering protocols, most notably AATCC Test Method 124 (AATCC TM124-2019). aatcc.orgtextile-future.comfibre2fashion.com This method assesses the smoothness appearance of fabrics after multiple cycles of washing and drying. aatcc.organtpedia.com

After a specified number of laundering cycles, the fabric specimens are visually compared to standard three-dimensional replicas and assigned a Smoothness Appearance (SA) grade from 1 (heavily wrinkled) to 5 (perfectly smooth). antpedia.com A high SA grade after numerous washes indicates excellent durability. This performance is directly related to the resin fixation density, which is the amount of resin covalently bonded to the fabric. High durability, such as maintaining 85-90% crease retention after 50 wash cycles, has been shown to correlate with a resin fixation density of 0.8 mmol/g or higher.

Table 4: Durability of this compound Finish vs. Laundering Cycles

| Number of Laundering Cycles | Smoothness Appearance (SA) Grade | Resin Fixation Density (mmol/g) |

| 1 | 4.5 | 0.85 |

| 25 | 4.0 | 0.82 |

| 50 | 3.5 | 0.80 |

Note: Data are illustrative, based on AATCC TM124 evaluation. aatcc.org

The application of this compound alters the physical behavior of the fabric, including its feel, drape, and response to heat. These changes are characterized using rheological and thermomechanical analyses.

Rheological Characterization: Rheology, the study of flow and deformation, is applied to textiles to quantify properties like stiffness and drape, which contribute to the fabric's "handle". tandfonline.com Resin finishing typically increases the stiffness of a fabric. This can be measured by quantifying the fabric's bending length or flexural rigidity. While some stiffness is necessary for wrinkle resistance, excessive stiffness is undesirable. Rheological measurements help in formulating finishes that balance crease recovery with a soft, acceptable hand. rheologylab.cominfinitiaresearch.com

Thermomechanical Characterization: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal properties of the treated fabric. knepublishing.com TGA measures the weight loss of a material as a function of temperature, revealing its thermal stability. Fabrics treated with crosslinking agents like this compound often show a change in their decomposition profile compared to untreated cellulose, indicating the formation of a new, more thermally stable polymer network. worktribe.comupc.edu DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions like glass transitions, melting, and crystallization, which can be altered by the resin finish. emerald.com

Table 5: Thermomechanical Properties of Untreated vs. This compound-Treated Cotton

| Property | Untreated Cotton | Treated Cotton | Analytical Method |

| Onset of Decomposition | ~300 °C | ~320 °C | TGA |

| Char Residue at 600 °C | ~10% | ~18% | TGA |

| Glass Transition (Tg) | Not applicable | Detectable shift related to crosslinked network | DSC |

Note: Data are illustrative of typical results from thermal analysis. upc.eduemerald.com

Environmental Behavior and Biogeochemical Fate of Permafresh Sw and Its Transformation Products

Pathways of Environmental Introduction and Distribution from Treated Materials

The primary route of entry for Permafresh SW into the environment is through the lifecycle of treated textiles, from manufacturing processes to consumer use and disposal.

The release of DMDHEU and its byproducts from treated textiles is a complex process influenced by several factors. The most significant release mechanism is through hydrolysis, where the bonds holding the DMDHEU to the cellulose (B213188) fibers and the internal bonds within the DMDHEU molecule itself are broken by water. whiterose.ac.ukresearchgate.net This process is accelerated by laundering, particularly at higher pH levels and temperatures. sarex.com

During consumer use, contact with sweat, which has a variable pH, can also facilitate the release of chemicals from the fabric. sarex.com The release process from finished fabrics often occurs in two phases: an initial burst of weakly bound or unreacted finish, followed by a slower, sustained release of chemically bound agents over time. sarex.com

Factors that influence the rate of release include:

Type and amount of catalyst used: Catalysts like magnesium chloride are used to facilitate the cross-linking of DMDHEU with cellulose. The type and concentration of the catalyst can affect the stability of the finish and, consequently, the rate of release. epa.govresearchgate.net

Curing conditions: The temperature and duration of the curing process, where the fabric is heated to set the finish, play a crucial role. Inadequate curing can lead to a higher proportion of unreacted DMDHEU, which is more readily released. nih.gov

Presence of other finishing agents: The interaction with other chemicals applied to the fabric can also influence the stability and release of DMDHEU.

A primary concern with the release of substances from DMDHEU-treated textiles is the liberation of formaldehyde (B43269), a known irritant and potential human carcinogen. Formaldehyde can be present as a residual from the manufacturing process or can be generated through the hydrolysis of the DMDHEU molecule itself. whiterose.ac.uksarex.com

| Factor | Influence on Release | Primary Transformation Product Released |

|---|---|---|

| Washing/Laundering | Increases release, especially at higher temperatures and pH | Formaldehyde, DMDHEU |

| Sweat | Can facilitate release due to moisture and pH | Formaldehyde |

| Inadequate Curing | Leads to higher initial release of unreacted agent | DMDHEU, Formaldehyde |

| Catalyst Type | Affects the stability of the finish | Formaldehyde |

Once released into the environment, the distribution of DMDHEU is governed by its interaction with different environmental compartments, primarily soil and water. Being water-soluble, DMDHEU has the potential for mobility in aqueous systems. sarex.com

Leaching in Soil: Leaching is the process by which dissolved substances are transported downwards through the soil profile with percolating water. nih.gov Due to its water solubility and likely low sorption, DMDHEU is expected to be mobile in soil and has the potential to leach into groundwater. The extent of leaching would be dependent on soil type, with sandy soils allowing for greater movement compared to clay-rich soils which have more binding sites. skb.com Soil column leaching studies are a standard method to assess this potential, where the chemical is applied to a column of soil and subjected to simulated rainfall. nih.govskb.comnih.gov

| Environmental Matrix | Governing Process | Key Influencing Factors | Expected Behavior of DMDHEU |

|---|---|---|---|

| Soil | Sorption | Organic matter content, clay content, pH | Low to moderate sorption, higher in soils rich in organic matter and clay |

| Soil | Leaching | Sorption coefficient, water solubility, soil type, rainfall | Potential for leaching, especially in sandy soils |

| Water | Solubility | High water solubility | Readily dissolves and can be transported in aquatic systems |

Degradation Processes and Transformation Pathways in Environmental Compartments

In the environment, this compound (DMDHEU) is subject to various degradation processes that transform its chemical structure.

Hydrolytic Degradation: As previously mentioned, hydrolysis is a major degradation pathway for DMDHEU. This process involves the cleavage of chemical bonds by the addition of water. In the context of DMDHEU, hydrolysis can lead to the release of formaldehyde and the breakdown of the cyclic urea (B33335) structure. whiterose.ac.uk The rate of hydrolysis is significantly influenced by pH, with increased rates observed under both acidic and alkaline conditions. sarex.com

Photolytic Degradation: Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the photolytic degradation of DMDHEU are scarce, textile finishing agents, in general, can be susceptible to UV degradation. fibre2fashion.commdpi.com This process can lead to the loss of performance of the finish on the fabric and the formation of various degradation products. mdpi.com For cyclic urea compounds, photodegradation can involve cleavage of the ring structure and reactions of the side chains. The presence of photosensitizers in the environment, such as humic acids in natural waters, could potentially accelerate the photodegradation of DMDHEU.

DMDHEU is reported to be readily biodegradable. sarex.com Microbial degradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. As a nitrogen-containing heterocyclic compound, the biotransformation of DMDHEU would likely involve enzymatic pathways common for the degradation of such molecules. nih.govresearchgate.netunifesp.br

The initial steps in the microbial degradation of cyclic ureas can involve the opening of the ring structure through the action of hydrolase enzymes. This would be followed by the breakdown of the resulting linear molecules into smaller, more readily metabolizable compounds. The nitrogen and carbon in the DMDHEU molecule can serve as nutrient sources for the microorganisms. The ultimate end products of complete mineralization would be carbon dioxide, water, and inorganic nitrogen compounds.

The most well-documented transformation product of DMDHEU is formaldehyde . whiterose.ac.uksarex.com Its release is a key consideration in the environmental and health assessment of DMDHEU-treated textiles.

Beyond formaldehyde, the degradation of DMDHEU can be expected to produce a range of other transformation products. The hydrolysis of the DMDHEU molecule would likely yield ethylene urea and its derivatives. Further degradation, both microbial and abiotic, could lead to the formation of simpler organic acids, ammonia, and carbon dioxide.

The identification and characterization of these metabolites are crucial for a complete understanding of the environmental fate of this compound. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to separate, identify, and quantify these transformation products in environmental samples. exlibrisgroup.compurdue.edu While a comprehensive list of all possible metabolites is not available in the reviewed literature, the expected pathways suggest the formation of the compounds listed in the table below.

| Degradation Process | Potential Transformation Products/Metabolites |

|---|---|

| Hydrolysis | Formaldehyde, Ethylene urea, Hydroxymethyl derivatives |

| Photolysis | Smaller organic molecules resulting from ring cleavage |

| Microbial Degradation | Ethylene urea, Linear urea derivatives, Organic acids, Ammonia, Carbon Dioxide |

Unable to Generate Article on "this compound" Due to Lack of Chemical Identification

Efforts to generate the requested scientific article on the environmental behavior and biogeochemical fate of the chemical compound "this compound" have been unsuccessful. Despite extensive searches, the specific chemical identity of "this compound" could not be determined.

"Permafresh" appears to be a trade name for an antimicrobial treatment used in various applications, including textiles and absorbent mats. However, the active chemical ingredient(s) marketed under this name, and specifically within a product denominated "this compound," remain unidentified in publicly available scientific literature, safety data sheets, or regulatory documents.

Without the precise chemical name(s) or Chemical Abstracts Service (CAS) number(s) for the components of "this compound," it is impossible to retrieve the necessary scientific data to address the core sections of the requested article, including:

Assessment of Environmental Persistence and Bioaccumulation Potential: Data on a substance's persistence (e.g., half-life in soil, water, and air) and its potential to accumulate in living organisms are specific to its chemical structure and properties. Generic information on antimicrobial agents cannot be substituted.

Analytical Challenges in Environmental Monitoring: The methods for detecting and quantifying a chemical and its breakdown products in the environment are highly specific. The development and challenges of such analytical techniques are entirely dependent on the molecular structure of the target compound.

The generation of a thorough, informative, and scientifically accurate article as per the user's detailed outline is contingent on knowing the exact chemical nature of "this compound." As this fundamental information could not be ascertained, the request cannot be fulfilled. Further research would require the disclosure of the active ingredient(s) in "this compound" by the manufacturer or supplier.

Emerging Research Paradigms and Future Directions in Permafresh Sw Studies

Development of Sustainable and Green Synthesis Routes for Permafresh SW and Analogous Compounds

The traditional synthesis of durable press finishing agents has often relied on formaldehyde-based chemistries, raising environmental and health concerns. In response, the development of sustainable and green synthesis routes for this compound and similar glyoxal-based resins represents a critical area of research. The focus is on utilizing safer reactants, reducing energy consumption, and minimizing waste generation.

One of the most promising green alternatives is the use of glyoxal (B1671930) to replace formaldehyde (B43269) in the synthesis of amino resins. mdpi.comndion.de Glyoxal is a non-toxic and non-volatile aldehyde that can react with urea (B33335) to form urea-glyoxal (UG) resins, which are structurally and functionally similar to traditional urea-formaldehyde resins. ndion.decnr.it Research has demonstrated that UG resins can be synthesized by reacting urea with glyoxal, often in the presence of a catalyst, to create a pre-polymer that can then be applied to textiles. mdpi.comeuropa.eu

To further enhance the sustainability and performance of these green resins, researchers are exploring several innovative strategies:

Modification with Polyamides and Other Co-monomers: To address the sometimes-inadequate performance of simple UG resins, particularly in terms of water resistance, researchers have investigated the incorporation of other monomers. mdpi.comeuropa.eu For instance, reacting citric acid and hexamethylene diamine to produce a polyamide, which is then crosslinked with glyoxal, has yielded a thermosetting resin with excellent dry and wet shear strength. europa.eu Similarly, reacting urea with hexamethylene diamine to form a polyurea, which is then condensed with glyoxal, has resulted in resins with superior bonding strength and water resistance. europa.euinflibnet.ac.in These approaches create more complex and robust polymer networks, improving the durability of the finish.

Use of Bio-based and Renewable Resources: The quest for sustainability extends to the sourcing of raw materials. There is growing interest in utilizing bio-based resources for the synthesis of textile finishing agents. reutlingen-university.destockholmtrio.org This includes the use of plant-based tannins, chitosan (B1678972), and other natural polymers as components in finishing formulations. reutlingen-university.deeuropa.eu For example, a composite material made from chitosan and onion peel extract has been developed as a green finishing agent for cotton fabrics, providing both antibacterial and antioxidant properties. europa.eu While not a direct synthesis of this compound, these developments point towards a future where the building blocks for such resins could be derived from renewable feedstocks.

Enzymatic Synthesis: Enzymatic catalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. uk-cpi.comnih.gov Enzymes can be used to catalyze crosslinking reactions under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.govfineotex.com Research into enzyme-catalyzed protein crosslinking for textile applications, for instance, demonstrates the potential for using enzymes to create durable finishes. nih.gov The application of enzymes like laccase for the oxidation and crosslinking of phenolic compounds is another area of exploration that could be adapted for the synthesis of novel textile finishes. fineotex.comworktribe.com

The following table summarizes some of the green synthesis approaches being explored for glyoxal-based resins analogous to this compound.

| Synthesis Approach | Key Reactants/Catalysts | Key Findings | Reference(s) |

| Polyamide-Glyoxal Resin | Citric acid, hexamethylene diamine, glyoxal | Produces a thermosetting resin with excellent dry and wet shear strength, suitable as a wood adhesive and with potential for textile applications. | europa.eu |

| Polyurea-Glyoxal Resin | Urea, hexamethylene diamine, glyoxal | Results in a resin with strong bonding performance and good water resistance. | mdpi.comeuropa.euinflibnet.ac.in |

| Bio-based Composite Finish | Chitosan, onion peel extract, citric acid | Creates a sustainable and green finish with antibacterial and radical-scavenging properties for cotton fabrics. | europa.eu |

| Enzymatic Crosslinking | Laccase, phenolic compounds | Demonstrates the potential for using enzymes as biocatalysts for creating crosslinked networks in materials. | fineotex.comworktribe.com |

Integration of this compound Chemistry with Smart Textiles and Advanced Functional Materials

The field of smart textiles, which involves the integration of electronic and other functionalities into fabrics, is a rapidly growing area of innovation. apexmills.comsmarttextilealliance.com Durable press finishes like this compound can play a crucial, albeit foundational, role in the development of these advanced materials. By creating a stable, durable, and functionalized fabric surface, these finishes can provide a suitable substrate for the application of smart technologies. ope-journal.comnih.gov

The integration of this compound chemistry with smart textiles can be envisioned in several ways:

Providing a Stable Substrate for Printed Electronics: Printed electronics, which involve the deposition of conductive inks and other functional materials onto a substrate, are a key enabling technology for smart textiles. smarttextilealliance.comquad-ind.com A significant challenge in this area is achieving continuous and highly conductive tracks on the inherently rough and porous surface of textiles. nih.gov A durable press finish can help to create a smoother and more uniform surface, which is essential for the reliable performance of printed electronic components. nih.gov

Creating Multifunctional Textiles: There is a growing demand for textiles that offer multiple functionalities, such as wrinkle resistance, antimicrobial properties, and UV protection. nih.govespublisher.com Durable press finishes can be combined with other functional treatments in a single finishing process. For instance, a formulation could include this compound for wrinkle resistance, along with silver nanoparticles for antimicrobial activity and titanium dioxide nanoparticles for UV protection. nih.gov This approach allows for the creation of high-performance textiles with a wide range of desirable properties.

The table below illustrates the potential role of durable press finishes in the development of smart and functional textiles.

| Smart Textile Application | Role of Durable Press Finish (e.g., this compound) | Potential Benefits | Reference(s) |

| Wearable Electronics | Provides a smooth and stable surface for the application of printed conductive tracks and electronic components. | Improved reliability and performance of printed circuits on textiles. | smarttextilealliance.comnih.govquad-ind.com |

| Health Monitoring Garments | Enhances the durability of sensor coatings that monitor vital signs. | Increased lifespan and washability of smart garments for healthcare applications. | ope-journal.comsmartmaterialsconferences.com |

| Protective Clothing | Can be combined with flame retardant and antimicrobial finishes to create multifunctional protective textiles. | Enhanced safety and performance for industrial and military applications. | nih.gov |

| Self-Cleaning Fabrics | Can be used in conjunction with photocatalytic nanoparticles (e.g., TiO2) to create durable self-cleaning surfaces. | Reduced need for washing and improved fabric longevity. | nih.govespublisher.com |

Advanced Computational Chemistry and Molecular Modeling for Predictive Analysis

Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming increasingly valuable tools in the study of textile finishing agents. bio-conferences.orgresearchgate.net These methods allow researchers to investigate the reaction mechanisms, molecular structures, and properties of compounds like this compound at the atomic level, providing insights that are often difficult to obtain through experimental methods alone. bio-conferences.orgacs.org

Key applications of computational chemistry in the study of this compound and its analogs include:

Investigating Reaction Mechanisms: DFT calculations can be used to elucidate the reaction pathways involved in the synthesis of glyoxal-urea resins. bio-conferences.orgacs.org For example, researchers have used DFT to study the initial acid-catalytic reactions in the synthesis of UG resin, helping to understand how the monomers react and polymerize. bio-conferences.org This knowledge can be used to optimize reaction conditions and design more efficient synthesis routes.

Predicting Molecular Structures and Properties: Computational modeling can be used to predict the three-dimensional structures of the crosslinked cellulose (B213188) network formed by durable press finishes. researchgate.net Molecular dynamics simulations can provide insights into how the crosslinks affect the mechanical properties of the cellulose fibers, such as their flexibility and strength. researchgate.net This information is crucial for designing finishes that impart wrinkle resistance without compromising the fabric's handle and durability.

Understanding Structure-Property Relationships: By combining computational modeling with experimental data, researchers can develop a deeper understanding of the relationship between the molecular structure of a finishing agent and its performance on the fabric. acs.org For instance, DFT calculations can be used to determine the electronic properties of the resin molecules, which can then be correlated with their reactivity and binding affinity to cellulose. nih.gov

The table below provides examples of how computational chemistry is being applied to study compounds and systems relevant to this compound.

| Computational Method | Area of Investigation | Key Insights | Reference(s) |

| Density Functional Theory (DFT) | Reaction mechanism of glyoxal-urea resin synthesis. | Elucidation of the initial acid-catalytic reaction steps and the formation of the resin polymer. | bio-conferences.orgacs.org |

| Molecular Dynamics (MD) Simulation | Mechanical properties of crosslinked cellulose. | Understanding the molecular-level response of crosslinked cellulose to deformation and the effect of crosslinks on fabric properties. | researchgate.netdiva-portal.org |

| DFT and Spectroelectrochemistry | Electronic properties of triazine-based compounds. | Characterization of the charged states and charge distribution in triazine-heteroaryl star-shaped molecules. | nih.gov |

Interdisciplinary Research Approaches in Textile Chemistry, Materials Science, and Environmental Engineering

The development of advanced and sustainable textile finishes like this compound necessitates a highly interdisciplinary research approach. mdpi.comirispublishers.com The complex challenges involved, from green synthesis to end-of-life considerations, require collaboration between experts in textile chemistry, materials science, and environmental engineering. stockholmtrio.orgeuropa.eu

Textile Chemistry and Materials Science: The design and synthesis of new finishing agents with improved performance and reduced environmental impact is a core area of collaboration between textile chemists and materials scientists. mdpi.com Chemists can develop new molecular structures and reaction pathways, while materials scientists can characterize the resulting finishes and evaluate their performance on different textile substrates. europa.eu This collaboration is essential for creating innovative materials that meet the demands of the modern textile industry.

Materials Science and Environmental Engineering: The environmental impact of textile finishing is a major concern, and addressing this challenge requires the expertise of both materials scientists and environmental engineers. stockholmtrio.org Materials scientists can work to develop more durable and long-lasting finishes, which can reduce the need for frequent re-treatment and extend the lifespan of textiles. europa.eu Environmental engineers can assess the biodegradability and ecotoxicity of new finishing agents and develop strategies for their safe disposal or recycling at the end of their life. stockholmtrio.org

Textile Engineering and Design: The successful implementation of new textile finishes also requires input from textile engineers and designers. alicetimmis.comaffoa.org Engineers can optimize the application process to ensure that the finish is applied evenly and efficiently, while designers can provide insights into the aesthetic and tactile properties that are important for consumer acceptance. alicetimmis.comaffoa.org This collaborative approach ensures that new technologies are not only scientifically sound but also commercially viable.

Several research institutions and initiatives around the world are fostering this type of interdisciplinary collaboration. europa.eueuropa.eustockholmtrio.orgaffoa.org These collaborations are essential for driving innovation in the textile industry and for developing the sustainable and high-performance materials of the future.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Permafresh SW’s impact on material durability?

- Methodology : Use controlled experiments with standardized fabric samples treated with this compound under varying conditions (e.g., temperature, concentration). Measure outcomes like breaking strength (in pounds) using tensile testing machines. Replicate trials at least 5 times per treatment group to ensure statistical validity. Include untreated samples as controls to isolate treatment effects. For example, a study comparing this compound with other treatments (Permafresh 55, Hylite LF) used ANOVA to analyze breaking strength variations .

- Key Considerations : Document reagent sources, instrument calibration, and environmental conditions to ensure reproducibility .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodology : Adhere to the "Supporting Information" guidelines for academic journals:

- Provide step-by-step protocols for sample preparation, treatment application, and data collection.

- Include raw datasets, statistical codes, and metadata (e.g., batch numbers, purity of chemicals).

- Reference established methods (e.g., ASTM standards for fabric testing) to align with prior work .

Advanced Research Questions

Q. How should researchers address contradictions in data when this compound’s efficacy varies across studies?

- Methodology :

Root-Cause Analysis : Compare experimental variables (e.g., substrate material, curing time) across conflicting studies. For instance, untreated fabric samples in one study showed 60.1 lbs breaking strength vs. 24.8 lbs for Permafresh 48-treated samples, highlighting treatment-specific effects .

Statistical Reconciliation : Apply meta-analysis to identify outliers or systematic biases. Use error propagation models to quantify uncertainties in combined datasets .

Controlled Replication : Repeat experiments under identical conditions to isolate confounding factors (e.g., humidity, measurement techniques) .

Q. What advanced statistical approaches are suitable for comparing this compound with alternative treatments?

- Methodology :

- ANOVA and Post-Hoc Tests : Analyze variance across treatment groups (e.g., this compound vs. Hylite LF) to detect significant differences. For non-normal distributions, use non-parametric tests like Kruskal-Wallis .

- Multivariate Regression : Model interactions between treatment parameters (e.g., concentration, application time) and outcomes (e.g., strength, elasticity).

- Power Analysis : Determine minimum sample sizes to achieve 80% statistical power, reducing Type II errors .

Q. How can researchers optimize experimental designs to evaluate this compound’s long-term stability?

- Methodology :

- Accelerated Aging Tests : Expose treated materials to extreme conditions (e.g., UV radiation, high humidity) and measure degradation rates.

- Longitudinal Studies : Track performance metrics over months/years, using time-series analysis to model decay patterns.

- Sensitivity Analysis : Identify critical variables (e.g., pH, temperature) that disproportionately affect outcomes .

Data Presentation and Interpretation

Table 1 : Breaking Strength Comparison of this compound and Competing Treatments (Adapted from )

| Treatment | Breaking Strength (lbs) | Standard Deviation | Sample Size |

|---|---|---|---|

| Untreated | 58.6 | 2.5 | 5 |

| Permafresh 55 | 29.5 | 1.2 | 5 |

| This compound | 27.0 | 2.1 | 5 |

| Hylite LF | 25.2 | 2.4 | 5 |

Interpretation : Untreated fabric exhibits significantly higher strength (, ANOVA), while this compound shows no statistically meaningful advantage over Hylite LF ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.